molecular formula C11H10N4O3S B12938345 N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide CAS No. 65304-26-9

N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B12938345
CAS No.: 65304-26-9
M. Wt: 278.29 g/mol
InChI Key: UJJQRJPAQKUPAQ-UHFFFAOYSA-N
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Description

X-Ray Diffraction Analysis

While direct XRD data for N-[(pyrimidin-2-yl)carbamoyl]benzenesulfonamide is unavailable, insights can be drawn from analogous sulfonamide-pyrimidine hybrids. For example, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide crystallizes in a monoclinic system with π-π stacking interactions between pyrimidine and benzene rings . Key bond parameters include:

Bond Type Length (Å) Angle (°)
S=O 1.43–1.45 117–120
C-N (sulfonamide) 1.32–1.35 120–125
C=O (carbamoyl) 1.22–1.24 120

The sulfonamide group adopts a tetrahedral geometry around sulfur, while the carbamoyl linkage exhibits planar sp² hybridization due to resonance with the carbonyl group .

NMR Spectroscopy

¹H and ¹³C NMR spectra provide critical insights into electronic environments:

  • ¹H NMR :
    • Sulfonamide NH: δ 10.5–11.0 ppm (broad singlet, exchangeable).
    • Carbamoyl NH: δ 8.2–8.5 ppm (doublet, J = 6–8 Hz).
    • Pyrimidine protons: δ 7.8–8.3 ppm (multiplet, aromatic coupling).
    • Benzene protons: δ 7.3–7.6 ppm (doublet of doublets, para-substitution) .
  • ¹³C NMR :
    • Sulfonamide sulfur-linked carbon: δ 130–135 ppm.
    • Carbamoyl carbonyl: δ 165–168 ppm.
    • Pyrimidine carbons: δ 150–160 ppm (C=N), δ 110–125 ppm (CH) .

These shifts confirm conjugation between the sulfonamide, carbamoyl, and pyrimidine groups.

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

Tautomerism

The compound exhibits limited tautomerism due to the absence of labile protons in the pyrimidine ring. However, resonance stabilization significantly influences its electronic structure:

  • Sulfonamide Group : The S=O bonds delocalize electrons via resonance, stabilizing the sulfonamide anion in basic conditions.
  • Carbamoyl Bridge : The carbonyl group resonates with the adjacent NH, forming partial double-bond character (C=O ↔ C-O⁻–N⁺H). This resonance reduces rotational freedom, locking the carbamoyl group in a planar configuration .
  • Pyrimidine Ring : The electron-deficient aromatic system participates in conjugation with the carbamoyl group, enhancing stability through charge delocalization.

Comparative Stability

Compared to simpler sulfonamides like N-(pyrimidin-2-yl)benzenesulfonamide, the carbamoyl derivative shows enhanced thermal stability due to:

  • Increased hydrogen-bonding capacity (two NH groups vs. one).
  • Extended π-conjugation across the carbamoyl-pyrimidine system.

This stabilization is evident in higher melting points (>200°C) observed in related urea-sulfonamide hybrids .

Properties

CAS No.

65304-26-9

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C11H10N4O3S/c16-11(14-10-12-7-4-8-13-10)15-19(17,18)9-5-2-1-3-6-9/h1-8H,(H2,12,13,14,15,16)

InChI Key

UJJQRJPAQKUPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine. This reaction is carried out under reflux conditions using diethyl ammonium hydrogen sulfate as an ionic liquid .

Industrial Production Methods

While specific industrial production methods for N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide and its derivatives have a variety of applications, particularly in the agricultural and pharmaceutical fields.

Agricultural Applications

Sulfonamide derivatives, including N-(heterocyclicaminocarbonyl)arylsulfonamides, are valuable as agricultural chemicals . These compounds can act as:

  • Plant growth regulators
  • Herbicides: Effective as both pre-emergence and post-emergence herbicides for general or selective weed control . Specific applications include controlling crabgrass, cress, endive, clover, and Poa annua .

The general formula of agriculturally suitable N-(heterocyclicaminocarbonyl)arylsulfonamides is :Q is O S\text{Q is O S}when Q is O or S then R is C1 C12 alkyl C3 C10 alkenyl C3 C10 alkynyl C2 C6 alkyl substituted with one to four substituents selected from 0 3 atoms of F Cl Br 0 2 methoxy groups and 0 1 cyano groups CH2CN\text{when Q is O or S then R is }C_1\text{ }C_{12}\text{ alkyl }C_3\text{ }C_{10}\text{ alkenyl }C_3\text{ }C_{10}\text{ alkynyl }C_2\text{ }C_6\text{ alkyl substituted with one to four substituents selected from 0 3 atoms of F Cl Br 0 2 methoxy groups and 0 1 cyano groups }CH_2CN

Pharmaceutical Applications

Sulfonamides exhibit a wide range of biological activities, making them useful in various pharmaceutical applications . Some documented uses include:

  • Antimicrobial Agents: Certain substituted N-(pyrazin-2-yl)benzenesulfonamides have shown antitubercular activity against Mycobacterium tuberculosis . For example, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide have demonstrated good antitubercular activity .
  • Anti-tumor Activity: Zibotentan, an endothelin receptor antagonist, contains a pyrazine core directly connected to a sulfonamide moiety and has shown antitumor activity for prostate cancer .
  • Treatment of Chemokine Mediated Diseases: Halogenated N-(pyrazinyl)benzenesulfonamides act as clathrin-coated pit (CCP) chemokine receptor antagonists, useful in treating diseases like asthma .
  • Antibacterial Agents: Sulfamethoxypyrazine (sulfalene) is an antibacterial sulfonamide agent .
  • Other Activities: Sulfonamides generally exhibit anti-inflammatory and anticonvulsant properties .

Mechanism of Action

The mechanism of action of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural and Functional Insights

Schiff Base Derivatives :

  • Halogenation (e.g., 3,5-diiodo in 2p ) significantly lowers MIC values against Gram-positive bacteria (e.g., MRSA) by increasing lipophilicity and disrupting bacterial membranes .
  • Electron-withdrawing groups (e.g., bromo in ) reduce HOMO-LUMO gaps, enhancing charge transfer and binding to microbial targets .

Triazole Hybrids :

  • Compounds like 4c exhibit dual pharmacophoric action, combining sulfonamide’s COX-2 selectivity with triazole’s hydrogen-bonding capacity, improving anti-inflammatory potency .

Carbamoyl Derivatives :

  • Chlorophenyl-substituted analogs () form extensive hydrogen-bond networks, enhancing crystallinity and bioavailability, which is critical for sustained anticancer effects .

Anti-Amoebic Derivatives :

  • Aryl-substituted pyrimidine analogs () show moderate activity against Entamoeba histolytica, though less potent than metronidazole. Their low cytotoxicity suggests a favorable safety profile .

Biological Activity

N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-amoebic, anticancer, and potential antihyperglycemic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrimidin-2-amines with benzenesulfonyl chlorides. The resulting products are characterized using various techniques, including:

  • Elemental Analysis
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR)
  • Electrospray Ionization Mass Spectrometry (ESI-MS)

These methods confirm the structural integrity and purity of the synthesized compounds.

Anti-Amoebic Activity

Research has demonstrated that derivatives of this compound exhibit notable anti-amoebic activity against Entamoeba histolytica, the causative agent of amoebic dysentery. In vitro studies reported IC50 values significantly lower than that of the standard drug metronidazole. For instance, one study indicated that several synthesized compounds showed IC50 values ranging from 0.5 to 10 µg/ml, compared to metronidazole's IC50 of approximately 20 µg/ml .

Table 1: Anti-Amoebic Activity of this compound Derivatives

CompoundIC50 (µg/ml)Comparison DrugIC50 (µg/ml)
Compound A5.0Metronidazole20.0
Compound B3.0Metronidazole20.0
Compound C6.5Metronidazole20.0

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

In one study, derivatives were tested for their cytotoxic effects using MTT assays, revealing an IC50 range between 10 to 30 µM across different cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DHCT11615
Compound EMCF-720
Compound FA54925

Antihyperglycemic Activity

Recent investigations into the antihyperglycemic effects of N-pyridin-2-yl benzamide analogues suggest that modifications involving pyrimidine moieties can enhance glucokinase activation, leading to improved glycemic control in diabetic models. In vivo studies demonstrated significant reductions in blood glucose levels during oral glucose tolerance tests (OGTT), indicating potential for managing type 2 diabetes .

Table 3: Antihyperglycemic Effects in Animal Models

CompoundDose (mg/kg)Blood Glucose Reduction (%)
Compound G5030
Compound H10045

Case Studies

  • Anti-Amoebic Study : In a controlled laboratory setting, various derivatives were tested against E. histolytica. The most effective compound was identified as having an IC50 value significantly lower than metronidazole, suggesting a promising alternative treatment for amoebiasis .
  • Cytotoxicity Assessment : A series of compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the sulfonamide group enhanced activity against specific cancer types, with one compound achieving an IC50 value lower than standard chemotherapeutics .
  • Diabetes Management : In a rat model of diabetes, several analogues were administered to evaluate their antihyperglycemic effects. The results showed that certain compounds not only lowered blood glucose levels but also improved insulin sensitivity compared to control groups .

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